EGFR Kinase Potency: [3,4-d] vs [4,3-d] Pyridopyrimidines
In a direct comparison of regioisomeric pyrido[d]pyrimidines, the 6-methylamino-substituted pyrido[3,4-d]pyrimidine exhibited an IC50 of 0.008 nM against isolated EGFR tyrosine kinase, while the analogous 7-methylamino-substituted pyrido[4,3-d]pyrimidine showed an IC50 of 0.13 nM, representing a 16-fold superiority for the [3,4-d] scaffold [1]. This demonstrates that the [3,4-d] regiochemistry provides a more favorable orientation for ATP-binding site interactions.
| Evidence Dimension | Kinase inhibitor potency (EGFR IC50) |
|---|---|
| Target Compound Data | 0.008 nM (6-methylamino-pyrido[3,4-d]pyrimidine derivative) |
| Comparator Or Baseline | 0.13 nM (7-methylamino-pyrido[4,3-d]pyrimidine derivative) |
| Quantified Difference | 16-fold lower IC50 for [3,4-d] isomer |
| Conditions | Isolated EGFR tyrosine kinase enzyme assay |
Why This Matters
Selecting the [3,4-d] regioisomer over the [4,3-d] variant can deliver orders-of-magnitude improvements in target engagement, directly impacting lead optimization timelines and compound progression in kinase drug discovery.
- [1] Rewcastle GW, Palmer BD, Thompson AM, et al. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. J Med Chem. 1996;39(9):1823-1835. PMID: 8627606. View Source
